molecular formula C15H13ClN2O2 B14566473 Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate CAS No. 61654-23-7

Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate

Cat. No.: B14566473
CAS No.: 61654-23-7
M. Wt: 288.73 g/mol
InChI Key: URUKCQBMEMQGKK-UHFFFAOYSA-N
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Description

Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. Common methods for synthesizing imidazole derivatives include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield various substituted derivatives.

Scientific Research Applications

Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate can be compared with other similar compounds, such as:

These compounds share the imidazole core structure but differ in their specific functional groups and applications

Properties

CAS No.

61654-23-7

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

ethyl 2-(2-chlorobenzo[g]benzimidazol-1-yl)acetate

InChI

InChI=1S/C15H13ClN2O2/c1-2-20-13(19)9-18-14-11-6-4-3-5-10(11)7-8-12(14)17-15(18)16/h3-8H,2,9H2,1H3

InChI Key

URUKCQBMEMQGKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC3=CC=CC=C32)N=C1Cl

Origin of Product

United States

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